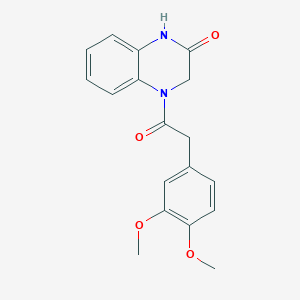

4-(2-(3,4-二甲氧基苯基)乙酰基)-3,4-二氢喹喔啉-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

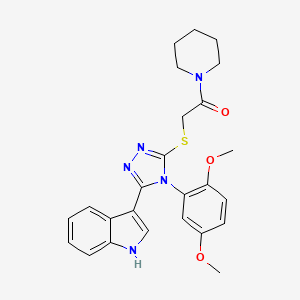

The compound 4-(2-(3,4-dimethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a derivative of the 3,4-dihydroquinoxalin-2(1H)-one family. This family of molecules is known for its potential biological activities, including anticonvulsant properties as seen in similar compounds that target AMPA receptors . Although the specific compound is not directly studied in the provided papers, its structural relatives have shown significant biological properties, such as anticonvulsant and antitumor activities .

Synthesis Analysis

The synthesis of related 4-acetyl-1-substituted-3,4-dihydroquinoxalin-2(1H)-one derivatives involves a multi-step process that includes the formation of the quinoxalinone scaffold followed by acetylation and substitution at the 1-position . The synthesis is confirmed by various analytical techniques, including elemental analysis, IR, ^1HNMR, ^13CNMR, and mass spectrometry . An alternative synthesis method for a structurally similar antioxidant and antitumor agent has also been reported, which may offer insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a dihydroquinoxalinone core, which is essential for their biological activity. The molecular design and docking studies predict the binding affinity of these compounds to the AMPA receptor, which correlates with their anticonvulsant activity . The solid-state structure of a related compound reveals weak N–H···O hydrogen bonding and C–H···O, and C–H···π interactions, which could be indicative of the intermolecular interactions present in the compound of interest .

Chemical Reactions Analysis

The chemical reactivity of these compounds is not explicitly detailed in the provided papers. However, the presence of acetyl and methoxy groups in the structure suggests that they may undergo typical electrophilic aromatic substitution reactions. The biological screening implies that these compounds can interact with biological receptors, indicating that they may undergo metabolic transformations in vivo .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported. However, the related compounds' properties, such as their crystalline structure and the presence of specific intermolecular interactions, have been described . These properties are crucial for understanding the compound's stability, solubility, and overall behavior in biological systems.

科学研究应用

合成方法和化学性质

研究重点介绍了相关化合物的创新合成方法,展示了它们的化学多功能性和构建复杂分子结构的潜力。例如,King (2007) 描述了 N-(4,4-二乙氧基丁基)-2-(3,4-二甲氧基苯基)乙酰胺的高产环化,导致 (±)-crispine A,证明了此类化合物在合成有机化学中的用途 (King, 2007)。

抗氧化剂和生物活性

带有 3,4-二甲氧基苯基基序的化合物显示出显着的抗氧化能力,表明在生物活性化合物合成中具有应用潜力。Adelakun 等人 (2012) 探索了 2,6-二甲氧基苯酚的酶促修饰以生成具有增强抗氧化特性的二聚体,说明了结构修饰在增强生物活性中的作用 (Adelakun 等人,2012)。

抑制酶活性

Turhan 等人 (2020) 报道了新型苯并[b]氧杂蒽衍生物,包括结构分析和对它们对乙酰胆碱酯酶和丁酰胆碱酯酶等关键酶的抑制作用的评估,表明潜在的治疗应用 (Turhan 等人,2020)。

缓蚀

喹喔啉衍生物,包括与指定化合物相关的衍生物,已被评估其作为缓蚀剂的潜力。Benhiba 等人 (2020) 研究了两种喹喔啉衍生物在酸性介质中对低碳钢缓蚀的抑制作用,证明了它们的有效性并提供了对缓蚀分子基础的见解 (Benhiba 等人,2020)。

抗肿瘤剂

已经研究了具有二甲氧基苯基部分的化合物的抗肿瘤特性。Chang 等人 (1999) 探索了 2-氯-3-(取代苯氧基)-1,4-萘醌及其相关化合物,发现了它们在细胞毒性测试系统中的抑制活性,并提出了开发新型抗肿瘤剂的途径 (Chang 等人,1999)。

未来方向

属性

IUPAC Name |

4-[2-(3,4-dimethoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-23-15-8-7-12(9-16(15)24-2)10-18(22)20-11-17(21)19-13-5-3-4-6-14(13)20/h3-9H,10-11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUCGTORDXBQBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(3,4-dimethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

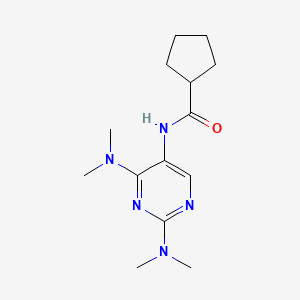

![8-(3,5-dimethylphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2551081.png)

![2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2551084.png)

![N-(4-Pyridin-2-yl-1,3-thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2551088.png)

![N'-(6-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2551094.png)

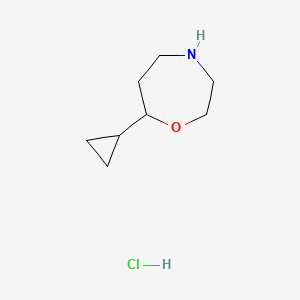

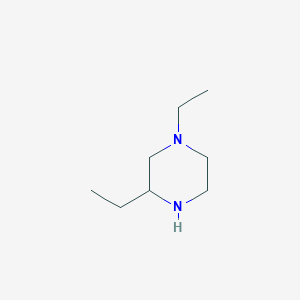

![1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B2551096.png)

![N-(3,3-diethoxypropyl)-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide](/img/structure/B2551097.png)

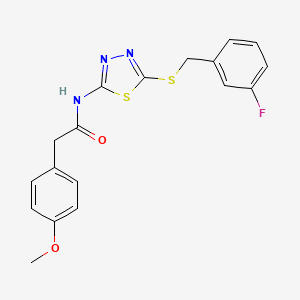

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2551100.png)

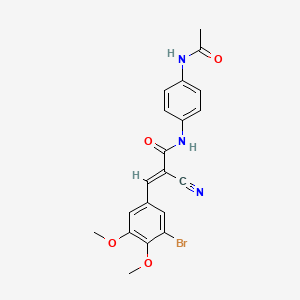

![2-[(5-bromopyridin-3-yl)oxy]-N-(1-cyano-1-methylethyl)acetamide](/img/structure/B2551101.png)